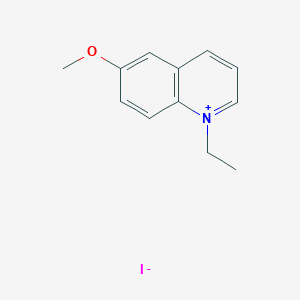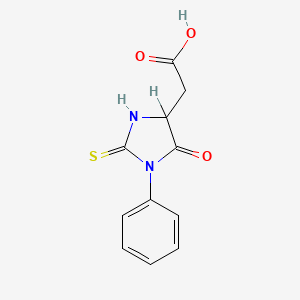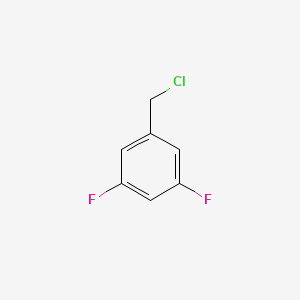
3,5-Difluorobenzyl chloride
Vue d'ensemble
Description
3,5-Difluorobenzyl chloride is a chemical compound with the CAS Number: 220141-71-9 . It has a molecular weight of 162.57 and its IUPAC name is 1-(chloromethyl)-3,5-difluorobenzene . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3,5-Difluorobenzyl chloride is 1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a chloromethyl group attached to it.Physical And Chemical Properties Analysis
3,5-Difluorobenzyl chloride is a liquid at ambient temperature . It has a flash point of 82/22mm .Applications De Recherche Scientifique
Single C-F Transformations
A study by Idogawa et al. (2020) explored a method to prepare α,α-difluorobenzyl chlorides through single C-F transformations of benzotrifluorides. This method, which involves C-F cleavage followed by chlorination, can efficiently produce diverse difluoromethylenes, including difluorobenzyl ethers, indicating the utility of 3,5-difluorobenzyl chloride in chemical synthesis (Idogawa et al., 2020).
Photochemistry of Benzyl Derivatives
Research by DeCosta et al. (2000) investigated the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including chloride. They found that these compounds underwent complex photochemical reactions, indicating the potential of 3,5-difluorobenzyl chloride in studying photochemical processes (DeCosta et al., 2000).
Generation of Difluorocarbene
Wang et al. (2011) demonstrated the chloride ion-catalyzed generation of difluorocarbene from Me(3)SiCF(2)Cl under mild conditions, leading to the efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes. This process highlights the role of 3,5-difluorobenzyl chloride in the generation of difluorocarbene and its application in organic synthesis (Wang et al., 2011).
Synthesis of Benzoyl Chloride Derivatives
Zhou Xiao-rui (2006) focused on synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate. This research underscores the application of 3,5-difluorobenzyl chloride in synthesizing crucial intermediates in pharmaceutical production (Zhou Xiao-rui, 2006).
Rice Herbicide Development
Hwang et al. (2005) synthesized a 5-(2,6-difluorobenzyl)oxymethyl derivative as a rice herbicide, demonstrating good selectivity and potent activity against annual weeds. This study highlights the potential of 3,5-difluorobenzyl chloride in the development of agricultural herbicides (Hwang et al., 2005).
Reaction with Propylene and Trifluoropropene
Vasil’eva et al. (1991) studied the reaction of benzyl chloride with propylene and trifluoropropene, revealing interesting aspects of these reactions and suggesting possible applications of 3,5-difluorobenzyl chloride in the study of organic reaction mechanisms (Vasil’eva et al., 1991).
Chloride-Binding in Organic-Water Mixtures
Amendola et al. (2016) found that the tetrafluorobenzyl unit, akin to 3,5-difluorobenzyl chloride, can effectively bind chloride in solution, especially in organic-water mixtures. This research opens up avenues for using 3,5-difluorobenzyl chloride in designing new molecular receptors (Amendola et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-(chloromethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSMSFVLAAOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371730 | |
| Record name | 3,5-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzyl chloride | |
CAS RN |
220141-71-9 | |
| Record name | 3,5-Difluorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



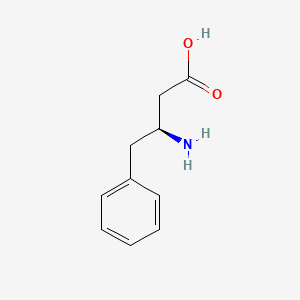
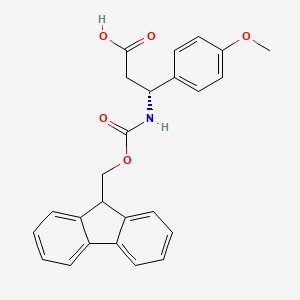
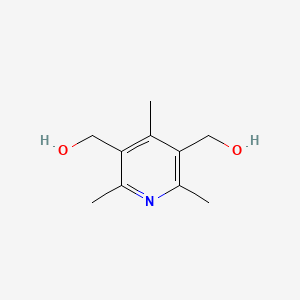
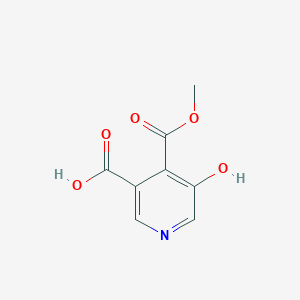
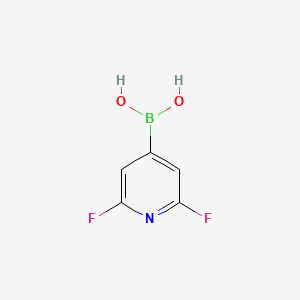
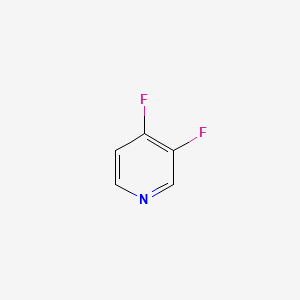
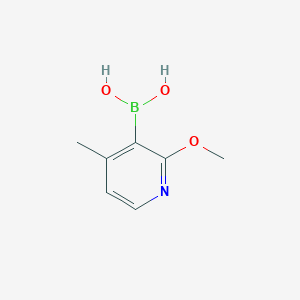
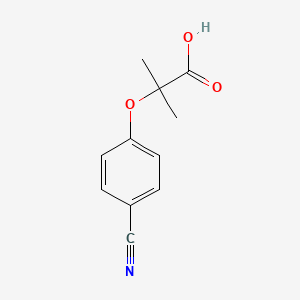
![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
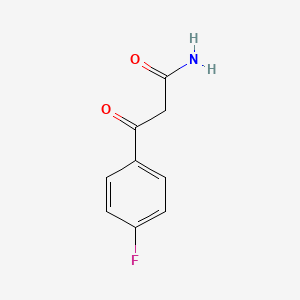
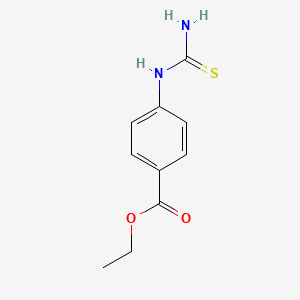
![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
